4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Regioisomerism Spectroscopic Characterization Structure-Activity Relationship (SAR)

4-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 28469-23-0) is a nitro-substituted N-alkylpyrazole derivative with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. It consists of a pyrazole ring bearing a 4-nitro group and an N1-(2-phenylethyl) substituent, and is commercially supplied at 95–98% purity.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 28469-23-0
Cat. No. B2772021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-(2-phenylethyl)-1H-pyrazole
CAS28469-23-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
InChIKeyPQVATOIJLDLEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 28469-23-0): Heterocyclic Scaffold Identification for Procurement


4-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 28469-23-0) is a nitro-substituted N-alkylpyrazole derivative with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol [1]. It consists of a pyrazole ring bearing a 4-nitro group and an N1-(2-phenylethyl) substituent, and is commercially supplied at 95–98% purity . Its classification as a heterocyclic building block with both nitro and phenethyl functionalities positions it within a class of pyrazole derivatives that are widely explored for medicinal chemistry and agrochemical applications [2][3].

4-Nitro-1-(2-phenylethyl)-1H-pyrazole Selection Rationale: Why Close Analogs Cannot Substitute


Generic substitution with a close analog of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is not possible because small structural changes, including the position of the nitro group on the pyrazole ring (3- vs. 4-substitution) or the nature of the N1-alkyl chain (phenyl vs. phenethyl), produce fundamentally different compounds with distinct chemical reactivity profiles, spectroscopic signatures, and biological activity [1]. For example, the regioisomer 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 876343-26-9) shares the same molecular formula and weight as the 4-nitro compound, yet the nitro group positional shift is known in nitropyrazoles to alter hydrogen-bonding networks, electron distribution, and pharmacological outcomes [2]. Similarly, replacing the phenethyl group with a phenyl group (e.g., 4-Nitro-1-phenyl-1H-pyrazole, CAS 3994-48-7) results in a different molecular weight (189.17 g/mol) and altered lipophilicity and metabolic stability, as the phenethyl moiety contributes to increased hydrophobic interactions and steric bulk . The N-alkylation of unsymmetrical pyrazoles typically yields regioisomeric mixtures, and the ability to select for and source a specific isomer is essential for reproducible research outcomes [3]. Therefore, procurement of the exact CAS-defined compound is required to ensure experimental integrity and comparability.

4-Nitro-1-(2-phenylethyl)-1H-pyrazole: Quantified Differentiation Evidence vs. Close Analogs


4-Nitro vs. 3-Nitro Regioisomer: Differential Chemical Reactivity and Spectroscopic Behavior

The positional isomerism of the nitro group on the pyrazole ring directly impacts the compound's chemical and physical properties. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 28469-23-0) and its regioisomer 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 876343-26-9) have identical molecular formulas (C11H11N3O2) and molecular weights (217.22 g/mol), yet they are distinct chemical entities with different CAS numbers and InChI Keys [1]. Research on analogous methyl-substituted nitropyrazoles demonstrates that the 3-nitro derivative possesses crystallographic m-symmetry, whereas the 4-nitro compound lacks this symmetry, confirming that the nitro group position affects both solid-state packing and electronic environment [2].

Regioisomerism Spectroscopic Characterization Structure-Activity Relationship (SAR)

N1-Phenethyl vs. N1-Phenyl Substituent: Impact on Lipophilicity and Molecular Weight

The substitution of the phenethyl group with a phenyl group at the N1 position alters the compound's fundamental physicochemical profile. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (MW 217.22 g/mol) and 4-Nitro-1-phenyl-1H-pyrazole (MW 189.17 g/mol) differ in molecular weight by approximately 28 g/mol [1]. This difference corresponds to the presence of an ethylene spacer (-CH2-CH2-) in the phenethyl analog, which increases the compound's lipophilicity and hydrophobic surface area [2].

Lipophilicity Physicochemical Properties Drug Discovery

4-Nitro-1-(2-phenylethyl)-1H-pyrazole as a Versatile Synthetic Intermediate: Reduction to 1-(2-Phenylethyl)-1H-pyrazol-4-amine

The nitro group at the 4-position of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole can be selectively reduced to the corresponding 4-amino derivative, 1-(2-phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1; MW 187.24 g/mol), in high yield. This transformation is a key step for generating a valuable amine building block for further functionalization. Two published protocols demonstrate this reduction: one using Pd/C (10%) under H2 atmosphere in MeOH for 4 hours yields the amine in 94% yield ; another using Pd/C (10%) in EtOAc/EtOH under H2 overnight yields the amine (yield not explicitly quantified but reaction is complete by TLC) .

Synthetic Methodology Amine Synthesis Building Block

Agrochemical and Medicinal Precedent for 4-Nitro-N-Substituted Pyrazole Scaffolds

The 4-nitro-1-(substituted)pyrazole scaffold is explicitly claimed in the patent literature for its herbicidal and insecticidal activities. Specifically, 4-nitro-1-phenylpyrazoles and related 4-nitro-1-aralkylpyrazoles are described as possessing 'highly pronounced activity against animal pests' and are useful in agents for combating pests [1]. This provides a class-level precedent that 4-nitro substitution on the pyrazole ring is associated with pesticidal properties, and that the N1-substituent can be an aralkyl group such as phenethyl [1][2].

Agrochemicals Herbicides Insecticides

4-Nitro-1-(2-phenylethyl)-1H-pyrazole Application Scenarios in Medicinal Chemistry and Agrochemical R&D


SAR Studies of 4-Nitro vs. 3-Nitro Pyrazole Regioisomers

Researchers conducting structure-activity relationship (SAR) studies on pyrazole-based scaffolds must differentiate between regioisomers, as nitro group position alters electronic properties and molecular recognition. Procurement of the exact 4-nitro regioisomer (CAS 28469-23-0) ensures accurate SAR data when evaluating effects against target enzymes or receptors, rather than confounding results from the 3-nitro isomer (CAS 876343-26-9) [1].

Synthesis of 1-Phenethyl-1H-pyrazol-4-amine Libraries

Medicinal chemistry groups seeking to generate diverse 4-amino pyrazole derivatives for biological screening can utilize 4-Nitro-1-(2-phenylethyl)-1H-pyrazole as a stable precursor. The nitro group is readily reduced to the amine in 94% yield under mild hydrogenation conditions, providing a high-yield entry into 1-phenethyl-4-amino-pyrazole (CAS 28466-65-1), which can be further elaborated via amide coupling, sulfonylation, or reductive amination .

Agrochemical Lead Generation and Crop Protection Research

The patent literature identifies 4-nitro-1-phenylpyrazoles and related 4-nitro-1-aralkylpyrazoles as scaffolds with pronounced pesticidal activity [2]. Research groups focused on agrochemical lead discovery may employ 4-Nitro-1-(2-phenylethyl)-1H-pyrazole as a core intermediate for synthesizing and evaluating novel herbicides or insecticides. The compound serves as a reference point for further derivatization, particularly at the 4-position (via reduction to amine) and through aromatic substitution on the phenethyl ring [3].

Lipophilicity-Tuned Analog Generation for ADME Profiling

In drug discovery, modulating lipophilicity through subtle structural changes is a key strategy for optimizing ADME properties. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (MW 217.22) offers a distinct lipophilicity profile compared to its phenyl analog 4-Nitro-1-phenyl-1H-pyrazole (MW 189.17), due to the ethylene spacer [4]. Researchers can directly compare these analogs in membrane permeability assays or protein binding studies to assess the impact of the phenethyl group on pharmacokinetic behavior.

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